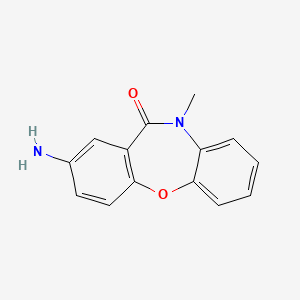

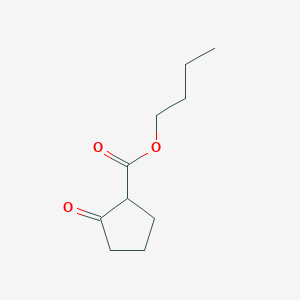

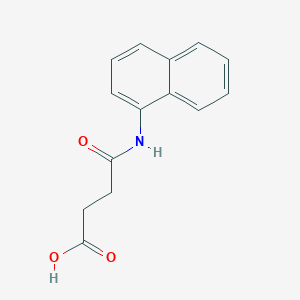

![molecular formula C6H3NS3 B1331154 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione CAS No. 3445-78-1](/img/structure/B1331154.png)

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione

Vue d'ensemble

Description

Synthesis Analysis

This compound reacts with primary alkylamines to give 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides . A series of 2-substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones, isothiazolo[5,4-b]pyridin-3(2H)-ones, N-substituted 2-sulfanylnicotinamides and the corresponding carbothioamide derivatives were synthesized .Molecular Structure Analysis

The molecular weight of “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” is 185.29 . The InChI code is 1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H .Chemical Reactions Analysis

The reaction of “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” with aliphatic amines gave compounds containing thiol and carbothioamide groups at the ortho-positions . It also reacts with primary alkylamines to give 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides .Applications De Recherche Scientifique

Medical Research: Hydrogen Sulfide Signaling

This compound has garnered attention due to its role as a source of hydrogen sulfide (H2S), a gaseous signaling molecule produced endogenously within the body. H2S has various physiological roles, including vasodilation and modulation of inflammatory responses .

Antimicrobial Activity

“3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” and its derivatives have been studied for their antimicrobial properties. This application is significant in the development of new antimicrobial agents .

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various polysulfur-containing heterocycles. These derivatives have potential applications across different chemical industries .

Mécanisme D'action

Target of Action

The primary target of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione (also known as D3T) is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is also involved in the activation of Nrf2 , a transcription factor that regulates the expression of antioxidant proteins .

Mode of Action

D3T interacts with its targets by downregulating the NLRP3 inflammasome . This interaction inhibits the activation of the JNK pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell survival . D3T is also known to activate the Nrf2-HO-1 signaling pathway .

Biochemical Pathways

The action of D3T affects several biochemical pathways. By downregulating the NLRP3 inflammasome, D3T can modulate the inflammatory response . The activation of the Nrf2-HO-1 signaling pathway by D3T leads to the upregulation of antioxidant proteins, which can protect cells from oxidative stress .

Pharmacokinetics

The molecular weight of d3t (18529 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The result of D3T’s action at the molecular and cellular level is a decrease in inflammation and an increase in antioxidant activity. This can protect cells from damage caused by oxidative stress . In addition, D3T has been shown to protect retinal pigment epithelium (RPE) cells from UV-induced damage .

Action Environment

The action, efficacy, and stability of D3T can be influenced by various environmental factors. For example, the presence of oxygen in the air or an unsaturated nitrile can act as an oxidizing agent

Propriétés

IUPAC Name |

dithiolo[3,4-b]pyridine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBHSIJPOQETLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333085 | |

| Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3445-78-1 | |

| Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction pathway of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione with primary amines?

A1: Research indicates that 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione (compound 10) reacts with primary amines, yielding 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides (compounds 11a-g) as the major products []. This reaction also generates two minor products: isothiazolo[5,4-b]pyridine-3(2H)thiones (compounds 12a-g) and 3-imino-3H-1,2-dithiolo[3,4-b]pyridines (compounds 13a-g) []. Further investigation revealed optimized synthetic routes to produce compounds 12 and 13 in good yield [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)